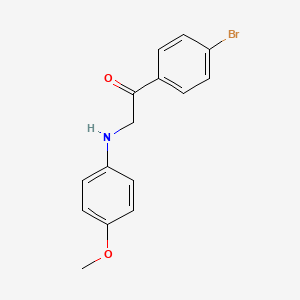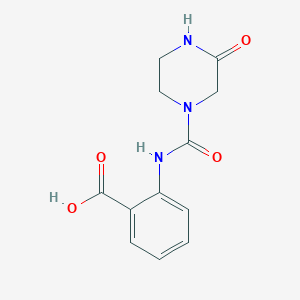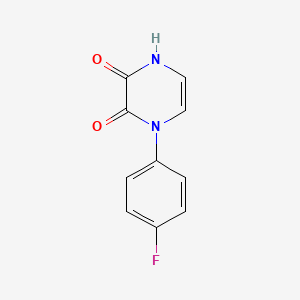
1-(4-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione, commonly known as FDP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic molecule that contains a pyrazine ring and a fluorophenyl group, making it a potential candidate for various pharmaceutical applications.
Scientific Research Applications
Synthesis of 1-(4-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione Derivatives
An innovative route for synthesizing N-1 substituted 5-(phenylsulfanyl)-1,4-dihydropyrazine-2,3-diones has been established, starting from 5-chloro-3-(phenylsulfanyl)pyrazin-2(1H)-ones. This method involves the treatment of various 5-chloro-3-(phenylsulfanyl)pyrazin-2(1H)-ones with Na2CO3 in water under microwave irradiation, yielding the respective 5-(phenylsulfanyl)-1,4-dihydropyrazine-2,3-diones through hydrolysis of the thioether bond and subsequent nucleophilic displacement of the chlorine by the in situ generated thiophenol (Sharma et al., 2008).
Chemical Reactions and Properties
Recently, a novel approach has been developed for synthesizing pyrazole-fused quinones through light-induced tetrazole-quinone 1,3-dipole cycloadditions. This study delves into the microscopic mechanism of these light-induced reactions and deactivation pathways, providing crucial insights into the underlying processes and potential for future design of photoinduced reactions (He et al., 2021).
Applications in Drug Design and Medicinal Chemistry
KRAS Activity Inhibition for Cancer Treatment
A novel series of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized and are being studied as covalent inhibitors of KRAS activity. This class of compounds shows promise for treating cancer and other diseases associated with KRAS activity (De, 2022).
Synthesis and Cytotoxic Evaluation in Cancer Research
A series of 3-substituted spiro[(dihydropyrazine-2,5-dione)-6,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9'-dione)] derivatives have been synthesized and evaluated for their cytotoxic potency against MCF-7 human breast carcinoma and SW 620 human colon carcinoma cell lines. These compounds have shown considerable cytotoxic activity, comparable to or greater than doxorubicin in certain cases, highlighting their potential in cancer treatment (Gomez-Monterrey et al., 2007).
Material Science and Coordination Chemistry
Synthesis of Novel Nickel(II) Complex
A novel nickel(II) complex [NiL2(H2O)4] (L = 1,4-dihydropyrazine-2,3-dione-5,6-dicarboxylate) has been synthesized using hydro(solvo)thermal techniques. This complex adopts an unusual cis-configuration and is of interest due to its potential optical and/or magnetic properties (Liu et al., 2002).
properties
IUPAC Name |
4-(4-fluorophenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-1-3-8(4-2-7)13-6-5-12-9(14)10(13)15/h1-6H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHOZEGYWSJTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CNC(=O)C2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione](/img/structure/B2455371.png)
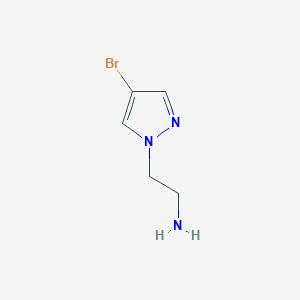
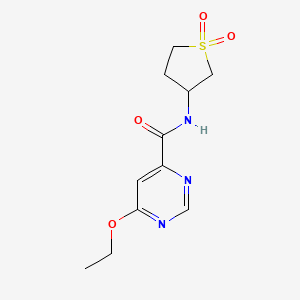
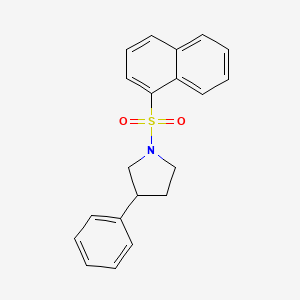
![(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2455375.png)

![1-[1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl]prop-2-en-1-one](/img/structure/B2455378.png)
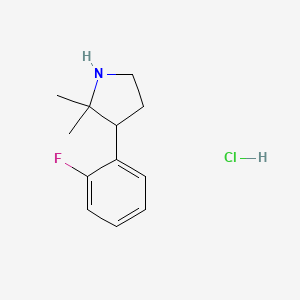
![4-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2455380.png)
![3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2455382.png)

